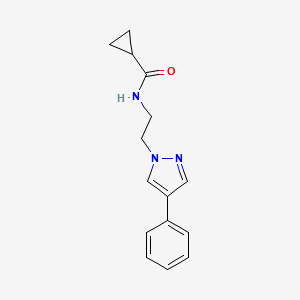

N-(2-(4-苯基-1H-吡唑-1-基)乙基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

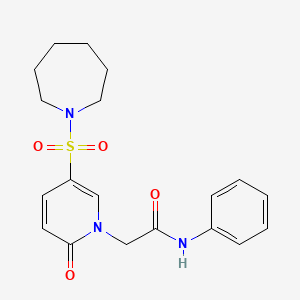

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 belongs to a class of compounds called ingenols, which are derived from the sap of the Euphorbia peplus plant.

科学研究应用

Catalysis in Organic Synthesis

The pyrazole moiety of this compound can be utilized in the synthesis of NNN pincer palladium(II) complexes . These complexes have shown efficiency in catalyzing Heck coupling reactions . The ability to facilitate such reactions makes this compound valuable for creating complex organic molecules, which can be used in pharmaceuticals and materials science.

Antimicrobial Agents

Compounds containing the pyrazole group have been reported to exhibit antimicrobial properties . This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide could be a precursor in developing new antimicrobial agents that combat resistant strains of bacteria and other pathogens.

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . Research into this compound could lead to the development of new medications that provide relief from pain and inflammation, with potential applications in treating chronic conditions like arthritis.

Anticancer Research

The structural features of pyrazole-containing compounds have been associated with anticancer activity . By studying N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, scientists may discover novel therapeutic agents that can target and inhibit the growth of cancer cells.

Development of Herbicides

Pyrazole compounds have also been found to possess herbicidal properties . This compound could be investigated for its efficacy in controlling weed growth, providing an alternative to current herbicidal chemicals in agriculture.

Antioxidant Properties

The pyrazole ring is known to contribute to antioxidant activity . Research into this compound could yield insights into its capacity to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.

作用机制

Target of Action

Compounds with similar structures, such as those containing a pyrazole moiety, have been reported to interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . These can include signaling pathways, metabolic pathways, and others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The pharmacokinetic properties of a compound can have a significant impact on its bioavailability, efficacy, and safety . Factors that can influence these properties include the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is administered.

Result of Action

The effects of a compound at the molecular and cellular level can be diverse, depending on the specific targets it interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence the behavior of a compound in a biological system . These can include factors such as temperature, pH, the presence of other compounds, and more.

属性

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDGYXKRLORDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)